molecular formula C17H16F3NO6S B2665204 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1421483-61-5

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2665204
CAS RN: 1421483-61-5
M. Wt: 419.37
InChI Key: FNQKJAHILDASQO-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that is a core part of many bioactive molecules . The molecule also contains a trifluoromethoxy group attached to a benzene ring, which could potentially increase the compound’s reactivity and bioavailability .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxole and trifluoromethoxy groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could potentially increase the compound’s lipophilicity, which might affect its solubility and stability .

Scientific Research Applications

Synthesis and Biochemical Evaluation

Benzenesulfonamides, including closely related compounds, have been synthesized and evaluated for their biochemical properties, particularly as inhibitors for specific enzymes or receptors. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase highlight the potential of such compounds in detailed investigations of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Anticancer and Anti-Inflammatory Applications

Some derivatives have been investigated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents provide evidence of the versatile therapeutic applications of such compounds (Küçükgüzel et al., 2013).

Catalytic and DNA Binding Activities

The catalytic and DNA binding activities of compounds, including those with a benzenesulfonamide moiety, have been a subject of study, suggesting applications in catalysis and interaction with biological molecules. Research on Ru(III) complexes with benzenesulfonamide ligands for their catalytic activities and DNA binding demonstrates the potential of these compounds in biochemical applications (El-Sonbati et al., 2015).

Antimicrobial Activity

The antimicrobial activity of N-pyridin-3-yl-benzenesulfonamide showcases the potential of sulfonamide derivatives in combating bacterial infections, with significant efficacy against both Gram-positive and Gram-negative bacteria, indicating their relevance in the development of new antimicrobial agents (Ijuomah et al., 2022).

Future Directions

The future research directions for this compound would likely depend on its intended use and observed properties. For example, if it’s a drug candidate, future research might focus on optimizing its synthesis, improving its pharmacokinetics, and assessing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO6S/c18-17(19,20)27-12-2-4-13(5-3-12)28(23,24)21-8-7-14(22)11-1-6-15-16(9-11)26-10-25-15/h1-6,9,14,21-22H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNQKJAHILDASQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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